molecular formula C8H15N B061720 5-Methyl-1-azabicyclo[3.2.1]octane CAS No. 181999-40-6

5-Methyl-1-azabicyclo[3.2.1]octane

Cat. No. B061720
M. Wt: 125.21 g/mol
InChI Key: YBTMZSNBQUWTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-azabicyclo[3.2.1]octane, also known as 5-MeO-Norbornane or 5-MeO-NB, is a bicyclic organic compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of norbornane and contains a methyl group at the 5th position and a nitrogen atom in the ring system.

Mechanism Of Action

The mechanism of action of 5-MeO-NB is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the serotonin, dopamine, and acetylcholine systems. It has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, 5-MeO-NB has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in motivation and attention.

Biochemical And Physiological Effects

5-MeO-NB has been shown to have several biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, a decrease in inflammation, and an improvement in cognitive function. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-MeO-NB in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain, which can provide insights into the underlying mechanisms of neurological and psychiatric disorders. However, one limitation is the potential for side effects and toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of 5-MeO-NB, including further investigation into its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 5-MeO-NB in combination with other drugs or therapies may provide a more effective treatment for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-MeO-NB can be achieved through several methods, including the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride, the reaction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with methanesulfonyl chloride, and the alkylation of 1-azabicyclo[3.2.1]octane with 2-chloro-5-methylpyridine. The yield and purity of the product can vary depending on the chosen method, but the most common method is the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride.

Scientific Research Applications

5-MeO-NB has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. Additionally, 5-MeO-NB has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory.

properties

CAS RN

181999-40-6

Product Name

5-Methyl-1-azabicyclo[3.2.1]octane

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-methyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-8-3-2-5-9(7-8)6-4-8/h2-7H2,1H3

InChI Key

YBTMZSNBQUWTHE-UHFFFAOYSA-N

SMILES

CC12CCCN(C1)CC2

Canonical SMILES

CC12CCCN(C1)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.